molecular formula C15H16FN3O3S B5843018 2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide

2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B5843018
M. Wt: 337.4 g/mol
InChI Key: JJWLOBASBZNUQH-UHFFFAOYSA-N
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Description

2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluoro-substituted aniline group, a methylsulfonyl group, and a pyridinylmethyl group

Properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c1-23(21,22)19(14-5-3-2-4-13(14)16)11-15(20)18-10-12-6-8-17-9-7-12/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWLOBASBZNUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=NC=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route may include:

    Nitration and Reduction: Starting with a fluoro-substituted benzene, nitration followed by reduction can yield the corresponding fluoroaniline.

    Sulfonylation: The fluoroaniline can then be reacted with a sulfonyl chloride to introduce the methylsulfonyl group.

    Acylation: The resulting sulfonylated aniline can be acylated with a suitable acyl chloride to form the acetamide.

    Pyridinylmethylation: Finally, the acetamide can be reacted with a pyridinylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups at the fluoro position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfonyl and pyridinyl groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro, sulfonyl, and pyridinyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluoroanilino)-N-(pyridin-4-ylmethyl)acetamide: Lacks the methylsulfonyl group.

    2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide: Lacks the fluoro group.

    2-(2-fluoro-N-methylsulfonylanilino)acetamide: Lacks the pyridinylmethyl group.

Uniqueness

2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties. The presence of the fluoro group can enhance metabolic stability, while the sulfonyl and pyridinyl groups can influence its reactivity and binding interactions.

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